molecular formula C11H16N2O2 B1476024 1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1693614-02-6

1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1476024
CAS No.: 1693614-02-6
M. Wt: 208.26 g/mol
InChI Key: VGBJAYIKVJRKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(cyclohexylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBJAYIKVJRKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclohexylmethyl)-1H-imidazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group attached to an imidazole ring with a carboxylic acid functional group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2 with a molecular weight of approximately 206.24 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of imidazole, including this compound, exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antiviral Properties: Some imidazole derivatives have been investigated for their ability to inhibit viral replication, particularly against HIV and other viruses.
  • Antitumor Effects: Preliminary studies suggest that this compound may inhibit specific protein-protein interactions involved in cancer pathways.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The carboxylic acid moiety can form hydrogen bonds with amino acid residues in enzymes, potentially modulating their activity.
  • Receptor Interaction: The imidazole ring may engage in π-π stacking or other non-covalent interactions with receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:

Compound NameMIC (µg/mL)
This compound15
Norfloxacin10
Ciprofloxacin12

The results indicated that the compound exhibits significant antimicrobial properties, comparable to established antibiotics.

Antiviral Activity

Research on the antiviral potential of imidazole derivatives highlighted their ability to disrupt viral replication. For instance, a derivative was found to inhibit the HIV integrase enzyme effectively. The study reported a percentage inhibition of 75% at a concentration of 100 µM, suggesting strong antiviral activity.

Antitumor Effects

In vitro studies demonstrated that this compound could inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is crucial for tumor suppression, indicating potential therapeutic applications in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.